

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbonitrile

Cat. No.: B2589514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-Methoxypyrimidine-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, properties, synthesis, safety considerations, and potential applications, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Core Descriptors

5-Methoxypyrimidine-2-carbonitrile is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to various biological processes. The presence of a methoxy group and a nitrile group on the pyrimidine ring imparts specific chemical reactivity and potential for diverse applications, particularly as a scaffold or intermediate in the synthesis of complex molecules.

Table 1: Core Identifiers of **5-Methoxypyrimidine-2-carbonitrile**

Identifier	Value	Source
CAS Number	87362-32-1	[1]
IUPAC Name	5-methoxy-2-pyrimidinecarbonitrile	[1]
Molecular Formula	C ₆ H ₅ N ₃ O	[1]
Molecular Weight	135.13 g/mol	[2]
InChI	1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3	[1]
InChI Key	XNTMYEPSFCHEPA-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CN=C(N=C1)C#N	N/A

Physicochemical and Spectroscopic Properties

Experimental data on the physicochemical properties of **5-Methoxypyrimidine-2-carbonitrile** is not readily available in published literature. However, based on its structure and data from related compounds, it is expected to be a solid at room temperature with some solubility in polar organic solvents.[2]

Spectroscopic Characterization

Detailed experimental spectroscopic data for **5-Methoxypyrimidine-2-carbonitrile** is not widely published. The following sections outline the expected spectral characteristics based on its chemical structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.9-4.1 ppm) and two singlets or an AB quartet for the two aromatic protons on the pyrimidine ring (in the range of 8.5-9.0 ppm).
- ¹³C NMR:** The carbon NMR spectrum would display signals for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55-60 ppm), and the four distinct carbons of the

pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxypyrimidine-2-carbonitrile** would be characterized by several key absorption bands:

- A sharp, strong absorption band around $2220\text{--}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
- C-H stretching vibrations of the aromatic ring and the methoxy group in the region of $2850\text{--}3100\text{ cm}^{-1}$.
- C=N and C=C stretching vibrations of the pyrimidine ring in the $1400\text{--}1600\text{ cm}^{-1}$ region.
- A prominent C-O stretching band for the methoxy group around $1000\text{--}1300\text{ cm}^{-1}$.

2.1.3. Mass Spectrometry (MS)

In a mass spectrum, **5-Methoxypyrimidine-2-carbonitrile** is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 135. The fragmentation pattern would likely involve the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group to give a fragment at m/z 120, and potentially the loss of the entire methoxy group ($\bullet\text{OCH}_3$) or the nitrile group ($\bullet\text{CN}$). Studies on related 2-methoxypyrimidine derivatives have shown that fragmentation pathways are significantly influenced by the 2-O-methyl group.^[1]

Synthesis of 5-Methoxypyrimidine-2-carbonitrile

A specific, detailed experimental protocol for the synthesis of **5-Methoxypyrimidine-2-carbonitrile** is not extensively documented in readily available literature. However, a plausible synthetic route can be proposed based on established pyrimidine chemistry. One common strategy for the synthesis of 2-cyanopyrimidines involves the nucleophilic displacement of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with a cyanide salt.

Proposed Synthetic Pathway

A potential synthesis could start from 2,4-dichloro-5-methoxypyrimidine. Selective reaction at the more reactive 2-position with a cyanide source, such as potassium cyanide or sodium cyanide, in a suitable polar aprotic solvent like DMSO or DMF, would yield the desired product.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Methoxypyrimidine-2-carbonitrile**.

General Experimental Considerations

- **Reaction Conditions:** The reaction would likely require elevated temperatures to facilitate the nucleophilic substitution. Careful control of the reaction temperature and time is crucial to maximize yield and minimize side products.
- **Purification:** The crude product would likely be purified by standard laboratory techniques such as extraction, followed by column chromatography on silica gel or recrystallization from a suitable solvent system.
- **Characterization:** The structure of the final product must be confirmed using analytical techniques such as NMR, IR, and mass spectrometry, as outlined in Section 2.1.

Safety and Handling

5-Methoxypyrimidine-2-carbonitrile is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Danger	H301: Toxic if swallowed	
Acute Toxicity, Dermal	Danger	H311: Toxic in contact with skin	
Acute Toxicity, Inhalation	Danger	H331: Toxic if inhaled	
Data sourced from Sigma-Aldrich safety information. [1]			

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P311: Call a POISON CENTER or doctor/physician.

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.

Applications in Research and Drug Development

While specific biological activities of **5-Methoxypyrimidine-2-carbonitrile** are not extensively reported, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities. The pyrimidine scaffold is a "privileged structure" known to interact with a variety of biological targets.[\[3\]](#)

Potential as a Synthetic Intermediate

The primary utility of **5-Methoxypyrimidine-2-carbonitrile** in a research setting is likely as a versatile building block for the synthesis of more complex molecules. The nitrile group can be

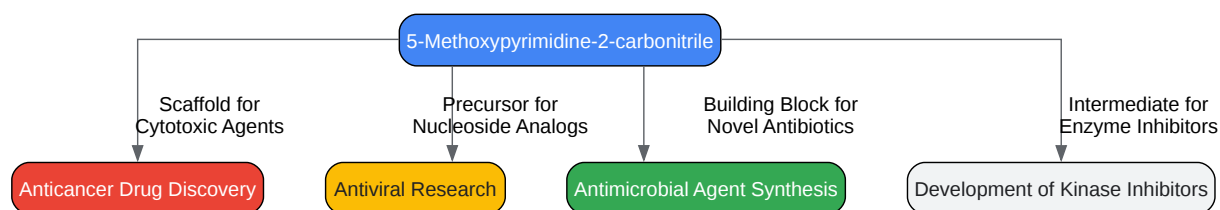
readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

Role in the Development of Bioactive Compounds

Derivatives of pyrimidine-5-carbonitrile have been investigated for a range of therapeutic applications, including:

- **Anticancer Agents:** Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. Additionally, substituted pyrimidines have been developed as inhibitors of various protein kinases involved in cancer progression.^{[4][5]}
- **Antiviral Agents:** Modified pyrimidine nucleosides are a critical class of antiviral drugs.
- **Antimicrobial and Anti-inflammatory Agents:** The pyrimidine nucleus is a common feature in many antibacterial, antifungal, and anti-inflammatory compounds.^[6]

The unique substitution pattern of **5-Methoxypyrimidine-2-carbonitrile** makes it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic value in these and other areas.



[Click to download full resolution via product page](#)

Caption: Potential research applications of **5-Methoxypyrimidine-2-carbonitrile**.

Conclusion

5-Methoxypyrimidine-2-carbonitrile is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its

properties and synthesis are not widely available, its structural features suggest its utility in the development of novel bioactive molecules. Researchers working with this compound should exercise appropriate caution due to its toxicity. Further investigation into the synthesis, reactivity, and biological activity of **5-Methoxypyrimidine-2-carbonitrile** and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- Eweas, A. F., Abdallah, Q. M. A., & Hassan, E. S. I. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. *Journal of Applied Pharmaceutical Science*, 4(12), 102-111. [\[Link\]](#)^[6]
- PubChem. 5-Methoxyuracil. [\[Link\]](#)
- Baluja, S., & Solanki, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. *Journal of Analytical & Pharmaceutical Research*, 7(5), 540-546. [\[Link\]](#)^[7]
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. *Molbank*, 2019(4), M1093. [\[Link\]](#)^[8]
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [\[Link\]](#)
- El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. *Molecules*, 27(21), 7485. [\[Link\]](#)^[4]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. *International Journal of Materials and Chemistry*, 4(4), 92-99. [\[Link\]](#)^[9]
- University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [\[Link\]](#)
- Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. *Journal of Chemical and Pharmaceutical Research*, 8(1), 346-350. [\[Link\]](#)^[12]
- Baluja, S., & Ghetiya, R. M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. *Revue Roumaine de Chimie*, 61(4-5), 339-344. [\[Link\]](#)^[13]
- Helwa, A. M., El-Sayed, N. F., & Shalaby, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. *RSC Medicinal Chemistry*, 15(2), 438-457. [\[Link\]](#)^[14]
- Eissa, I. H., Mahdy, H. A., & El-Zahabi, M. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. *RSC Advances*, 13(37), 25883-25904. [\[Link\]](#)^[5]

- El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. *Molecules*, 27(21), 7485. [Link][16]
- Wang, R., & Vitek, O. (2021). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. *Metabolites*, 11(8), 517. [Link][17]
- Pharmaffiliates. 2-Methoxy-5-fluoro-4-aminopyrimidine. [Link]
- Nedolya, N. A., Tarasova, O. A., & Brandsma, L. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. *Sulphur Letters*, 24(5), 213-220. [Link][18]
- Singh, V. K., & Singh, R. A. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. *Journal of Indian Research*, 1(4), 84-88. [Link][23]
- Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. *Molecules*, 28(17), 6296. [Link][24]
- Alzchem Group. 2,4-Dihydroxy-5-methoxy pyrimidine. [Link][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2589514#5-methoxypyrimidine-2-carbonitrile-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com